[Diazo(phenyl)methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Diazo(phenyl)methyl]phosphonic acid is an organic compound characterized by the presence of both diazo and phosphonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Diazo(phenyl)methyl]phosphonic acid typically involves the reaction of diazo compounds with phosphonic acid derivativesThis process often requires controlled conditions, including low temperatures and the use of strong acids like hydrochloric acid to facilitate the diazotization reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: [Diazo(phenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form diazonium salts, which are highly reactive intermediates.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of nucleophiles like phenol or halide ions in the presence of catalysts.
Major Products:
Oxidation: Formation of diazonium salts.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
[Diazo(phenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of [Diazo(phenyl)methyl]phosphonic acid involves its ability to form highly reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. These intermediates can interact with molecular targets, including enzymes and nucleic acids, leading to modifications in their structure and function. The phosphonic acid group can also coordinate with metal ions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Diazomethane: A simple diazo compound used in organic synthesis.
Phenylphosphonic acid: A phosphonic acid derivative with applications in materials science.
Diazophenylphosphine oxide: A compound with similar functional groups but different reactivity and applications
Uniqueness: [Diazo(phenyl)methyl]phosphonic acid is unique due to the combination of diazo and phosphonic acid functional groups, which endow it with distinct reactivity and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
63147-97-7 |
---|---|
Molekularformel |
C7H7N2O3P |
Molekulargewicht |
198.12 g/mol |
IUPAC-Name |
[diazo(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H7N2O3P/c8-9-7(13(10,11)12)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12) |
InChI-Schlüssel |
FDBDMYYZPGXFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.